Product packaging for H-alpha-Me-Lys(Boc)-OH(Cat. No.:CAS No. 1202003-44-8)

H-alpha-Me-Lys(Boc)-OH

Cat. No.: B3220728
CAS No.: 1202003-44-8
M. Wt: 260.33 g/mol
InChI Key: UTZMJBPKJZXALK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-alpha-Me-Lys(Boc)-OH is a useful research compound. Its molecular formula is C12H24N2O4 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O4 B3220728 H-alpha-Me-Lys(Boc)-OH CAS No. 1202003-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-11(2,3)18-10(17)14-8-6-5-7-12(4,13)9(15)16/h5-8,13H2,1-4H3,(H,14,17)(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZMJBPKJZXALK-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Choice of Coupling Reagents and Additives:the Selection of the Coupling Reagent is Crucial, As It Directly Influences the Nature of the Activated Intermediate and Its Susceptibility to Racemization.nih.gov

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective but can lead to significant racemization when used alone. bachem.com Their use in combination with racemization-suppressing additives is now standard practice.

Additives: Nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt), as well as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl cyanoglyoxylate-2-oxime (Oxyma), are widely used. bachem.compeptide.com These additives react with the initially formed activated intermediate to generate an active ester. These esters are more stable and less prone to racemization than the intermediates formed by the coupling reagent alone, while still being reactive enough for efficient aminolysis. peptide.com

Onium Salts: Phosphonium (e.g., PyBOP, HBTU, HATU) and uronium (e.g., HCTU) salts are highly efficient coupling reagents. mdpi.com However, some, particularly those based on HOBt like HBTU, can promote racemization under certain conditions. Third-generation uronium reagents like COMU, which is based on Oxyma, have been shown to provide rapid coupling with a lower degree of racemization for sensitive amino acids like phenylglycine. luxembourg-bio.com Reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have also demonstrated excellent performance in suppressing epimerization. luxembourg-bio.com

Base Selection and Stoichiometry:the Base Used During Coupling Plays a Direct Role in the Proton Abstraction That Leads to Racemization.nih.gov

Base Strength and Steric Hindrance: Highly basic and sterically unhindered bases can readily abstract the α-proton. The common base N,N-diisopropylethylamine (DIPEA) is often implicated in racemization. nih.gov The use of weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), is recommended to minimize epimerization, especially when coupling racemization-prone residues. bachem.comluxembourg-bio.com

Control of pH and Base Equivalents: Careful control of the amount of base used is critical. Using the minimum necessary equivalents of base can significantly reduce the risk of epimerization.

Reaction Conditions:factors Such As Solvent, Temperature, and Reaction Time Can Also Influence the Extent of Racemization. Lowering the Reaction Temperature Can Sometimes Reduce the Rate of Epimerization. the Choice of Solvent Can Also Play a Role, with Different Solvents Potentially Influencing the Stability of the Activated Intermediates and the Kinetics of Both Coupling and Racemization.researchgate.net

The following table summarizes findings from a study on the racemization of phenylglycine (Phg), a highly susceptible amino acid, which provides insights applicable to other sensitive residues. The data illustrates the impact of different coupling reagents and bases on preserving stereochemical integrity.

Coupling ReagentBaseCorrect Diastereomer (%)
HATUDIPEA85
HBTUDIPEA83
PyBOPDIPEA82
DEPBTDIPEA91
COMUDIPEA92
HATUTMP93
COMUTMP>99
DEPBTTMP>99

Data adapted from a study on phenylglycine racemization during Fmoc-based solid-phase peptide synthesis, demonstrating the superior performance of COMU and DEPBT, especially when combined with a sterically hindered base like 2,4,6-collidine (TMP). luxembourg-bio.com

By carefully selecting a combination of a modern coupling reagent (e.g., COMU), a racemization-suppressing additive (inherent in many modern reagents), and a sterically hindered, weaker base (e.g., collidine), the risk of epimerization during the incorporation of H-α-Me-Lys(Boc)-OH into peptidic systems can be effectively minimized.

Applications of H Alpha Me Lys Boc Oh in Solid Phase Peptide Synthesis Spps Methodologies

Integration of H-alpha-Me-Lys(Boc)-OH into Standard Fmoc- and Boc-Based SPPS Protocols

This compound is a specialized amino acid derivative designed for seamless integration into established solid-phase peptide synthesis (SPPS) protocols, particularly those utilizing fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting group strategies. nbinno.com The Fmoc group, which protects the α-amino group, is base-labile and can be removed under mild basic conditions, such as with piperidine, in a repetitive manner during peptide elongation. nbinno.com Conversely, the Boc group, safeguarding the ε-amino group of the lysine (B10760008) side chain, is stable to these basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). nbinno.com This orthogonality of the protecting groups is fundamental to the successful stepwise assembly of peptide chains. nbinno.com

The integration of this compound into SPPS follows the standard cycle of deprotection, washing, coupling, and washing. bachem.com After the removal of the N-terminal Fmoc group from the growing peptide chain attached to the solid support, the carboxylic acid of Fmoc-α-Me-Lys(Boc)-OH is activated using standard coupling reagents. peptide.com The activated amino acid is then coupled to the free amino group of the resin-bound peptide. luxembourg-bio.com The Boc group on the lysine side chain remains intact throughout these steps, preventing unwanted side reactions. nbinno.com It is typically removed during the final cleavage of the peptide from the resin with a TFA-based cocktail. peptide.com The α-methyl group introduces steric hindrance, which can sometimes necessitate longer coupling times or the use of more potent coupling reagents to ensure complete reaction.

Table 1: Protecting Group Strategy for this compound in SPPS

Protecting Group Protected Functional Group Deprotection Condition Stability
Fmoc (9-fluorenylmethyloxycarbonyl) α-Amino group Mild base (e.g., Piperidine) Acid-labile

Synthesis of Modified Peptides and Peptidomimetics Featuring this compound

The unique structural feature of this compound, the α-methyl group, imparts significant properties to the resulting peptides, making it a valuable building block for the synthesis of modified peptides and peptidomimetics. peptide.comchemicalbook.comnih.gov

Post-translational modifications of histone proteins, such as methylation of lysine residues, play a crucial role in regulating gene expression and other epigenetic phenomena. peptide.combiosynth.com Synthetic histone tail peptides containing specifically methylated lysine residues are indispensable tools for studying the enzymes and mechanisms involved in these processes. peptide.com While the direct counterpart Fmoc-Lys(Boc,Me)-OH is commonly used for introducing monomethylated lysine, the incorporation of this compound allows for the synthesis of histone tail analogues with an additional methyl group at the α-carbon. peptide.com This modification can be used to investigate how conformational constraints at the peptide backbone influence the recognition and activity of histone-modifying enzymes. The synthesis of these peptides is readily achievable using standard Fmoc-based SPPS protocols. chemicalbook.comaltabioscience.com

The substitution of a hydrogen atom with a methyl group at the α-carbon of an amino acid residue restricts the conformational flexibility of the peptide backbone. nih.gov This constraint favors the formation of helical structures. nih.gov By incorporating this compound into a peptide sequence, researchers can induce and stabilize specific secondary structures, a key strategy in the design of peptidomimetics. nih.gov These conformationally constrained peptides often exhibit enhanced biological activity, improved receptor selectivity, and increased resistance to proteolytic degradation compared to their non-methylated counterparts. nih.govresearchgate.net

Table 2: Impact of α-Methylation on Peptide Properties

Property Effect of α-Methylation Reference
Conformational Flexibility Decreased nih.gov
Helicity Increased/Stabilized nih.gov
Proteolytic Stability Increased nih.govresearchgate.net

Development of Libraries of Peptides Containing this compound for Screening

Peptide libraries are powerful tools for drug discovery and the identification of ligands for various biological targets. The inclusion of non-natural amino acids like this compound in these libraries significantly expands their chemical diversity and potential for discovering novel bioactive peptides. medchemexpress.com The synthesis of peptide libraries containing this modified amino acid can be accomplished using established SPPS techniques. The resulting peptides, with their constrained conformations and enhanced stability, can be screened for a wide range of activities, including protein-protein interactions, enzyme inhibition, and receptor binding. medchemexpress.com

Challenges and Solutions in Incorporating this compound into Complex Peptide Sequences

The primary challenge in incorporating this compound into peptide sequences is the steric hindrance imposed by the α-methyl group. researchgate.net This can lead to slower and incomplete coupling reactions, especially when coupling to another sterically hindered amino acid. researchgate.netpeptide.com To overcome this, several strategies can be employed:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help drive it to completion.

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can ensure a higher yield. peptide.com

Use of Potent Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective for coupling sterically hindered amino acids. peptide.com

Monitoring of Coupling Reactions: Qualitative tests like the Kaiser test or the bromophenol blue test can be used to monitor the completeness of the coupling reaction. peptide.com The Kaiser test is not suitable for N-methyl amino acids, but the bromophenol blue test can be used as an alternative. peptide.com

By carefully selecting the coupling conditions and monitoring the reaction progress, the challenges associated with the incorporation of this compound can be effectively managed, enabling the synthesis of complex peptides with unique structural and functional properties. chemicalbook.com

Biochemical and Mechanistic Investigations Utilizing H Alpha Me Lys Boc Oh As a Research Probe

H-alpha-Me-Lys(Boc)-OH as an Analog for Studying Lysine (B10760008) Methylation in Biological Systems

Lysine methylation is a critical post-translational modification that regulates the function of numerous proteins, particularly histones, thereby influencing chromatin structure and gene expression wikipedia.orgnih.govoup.com. The study of this process requires precise tools to dissect the activities of the enzymes involved—lysine methyltransferases (KMTs) and demethylases (KDMs) nih.govdomainex.co.uk. Peptides synthesized with analogs like this compound provide a sophisticated means to investigate the nuances of lysine methylation researchgate.netresearchgate.net.

The regulation of gene expression is profoundly influenced by the methylation patterns on histone tails wikipedia.orgnih.gov. Synthetic histone tail peptides containing modified amino acids are instrumental in studying how these patterns are established and maintained chemicalbook.compeptide.com. By incorporating α-methyl-lysine into specific positions within a histone tail peptide, researchers can create mimics of naturally occurring lysine residues.

These peptide analogs serve as probes to understand how the local chemical environment affects the writing and erasing of methylation marks. For instance, the steric bulk of the α-methyl group can be used to investigate how structural changes in the histone tail impact the recruitment and activity of chromatin-modifying enzymes. This allows for a systematic dissection of the "histone code," where specific combinations of modifications dictate downstream biological outcomes nih.gov. The use of such analogs helps to clarify the roles of specific lysine residues in orchestrating the complex interplay of proteins that regulate chromatin dynamics and gene transcription chemicalbook.com.

Histone lysine methyltransferases (KMTs) are responsible for transferring methyl groups from the cofactor S-adenosylmethionine (SAM) to lysine residues on histone and non-histone proteins domainex.co.uknih.gov. Understanding the substrate specificity of these enzymes is crucial for elucidating their biological roles and for developing targeted therapeutics nih.govnih.govnih.gov.

Peptides containing this compound are used as probes to map the active site requirements of KMTs. The introduction of the α-methyl group presents a specific steric challenge to the enzyme. By observing whether the enzyme can still bind to and/or methylate the ε-amino group of the modified lysine, researchers can infer details about the size and geometry of the enzyme's substrate-binding pocket ru.nlnih.gov. Comparative kinetic studies using peptides with and without the α-methyl modification can quantify the impact of this substitution on enzyme efficiency (kcat/KM), revealing how tolerant the enzyme is to alterations in the substrate backbone ru.nl. This approach has shown that while some KMTs may tolerate such modifications, others exhibit significantly reduced or abolished activity, thereby providing a clearer picture of their substrate recognition motifs nih.govru.nl.

Design of Enzyme Substrate Analogs and Inhibitors Based on this compound

The development of synthetic enzyme substrates and inhibitors is a cornerstone of biochemical research and drug discovery mdpi.combiosynth.comresearchgate.net. This compound is a valuable building block for creating such molecules, particularly for enzymes that recognize lysine-containing substrates, like KMTs nih.govru.nl.

The interaction between a peptide ligand and its protein target is often highly dependent on the peptide's conformation. The α-methyl group in this compound restricts the conformational freedom of the peptide backbone, favoring helical structures nih.govnih.gov. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity and specificity for the target protein researchgate.net.

Researchers synthesize pairs of peptides—one with a standard lysine and one with α-methyl-lysine—and compare their binding affinities to a target protein using techniques like Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR). Such studies help to elucidate the optimal conformation required for binding. Furthermore, these conformationally constrained peptides are used in high-throughput screening assays, such as the AlphaScreen platform, to identify small molecules that can disrupt these specific protein-peptide interactions, which is particularly useful for discovering inhibitors of methyl-lysine binding proteins nih.govresearchgate.net.

Below is a table illustrating hypothetical binding affinity data from such a comparative study.

Peptide LigandTarget ProteinBinding Affinity (Kd)Fold Change
H3 (7-11) with Lys9Methyl-Lysine Reader X15 µM1x
H3 (7-11) with α-Me-Lys9Methyl-Lysine Reader X3 µM5x
Control PeptideMethyl-Lysine Reader X> 100 µM-

This table is for illustrative purposes and does not represent actual experimental data.

Incorporating this compound into a substrate peptide can provide critical insights into an enzyme's catalytic mechanism. The α-methyl group can act as a mechanistic probe by sterically hindering specific steps in the catalytic cycle. For example, if a conformational change of the peptide backbone near the target lysine is required for catalysis, the rigidity imposed by the α-methyl group may prevent this, leading to enzyme inhibition.

By analyzing the kinetic profile of an enzyme with an α-methylated substrate analog, researchers can distinguish between binding and catalytic steps. If the peptide binds but is not turned over, it acts as a competitive inhibitor, providing information about the structural requirements for catalysis versus substrate recognition ru.nl. This strategy has been employed to study KMTs, where peptides containing lysine analogs have been shown to be potent inhibitors, helping to define the molecular requirements for catalysis and providing a basis for the development of peptidomimetic drugs nih.govru.nl.

Biophysical Studies of this compound Containing Peptides with Biomolecular Targets (e.g., RNA, Proteins)

The interactions between peptides and other biomolecules like RNA and proteins are fundamental to cellular function oup.comnih.gov. Biophysical techniques are used to study the structural and dynamic aspects of these interactions. Peptides containing this compound are particularly useful in these studies due to the conformational constraints imposed by the α-methyl group.

The presence of an α-methyl group is known to stabilize helical conformations in peptides nih.govnih.gov. This property is exploited to study how peptide secondary structure influences binding to targets. Techniques like Circular Dichroism (CD) spectroscopy can be used to quantify the helicity of peptides with and without the α-methyl modification in different environments (e.g., in buffer versus in the presence of a binding partner) nih.govacs.org. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed, atom-level information about the peptide's structure and its interactions with targets like RNA or specific protein domains nih.govacs.org. These studies are crucial for understanding how lysine-rich domains in proteins interact with RNA to drive processes like the formation of biomolecular condensates nih.gov. The enhanced proteolytic resistance of α-methylated peptides also makes them more stable probes for these often lengthy biophysical experiments nih.gov.

Analysis of Binding Selectivity and Affinity

The introduction of an alpha-methyl group to the peptide backbone at a lysine residue significantly influences the binding characteristics of the resulting peptide. This modification is a key strategy in drug design and mechanistic studies to enhance binding selectivity and affinity. enamine.net The alpha-methyl group reduces the conformational flexibility of the peptide chain. enamine.net This pre-organization into a more defined structure can lower the entropic penalty of binding to a biological target, thereby potentially increasing affinity.

Furthermore, N-methylation is known to increase the lipophilicity of peptides, which can enhance their ability to cross cell membranes and improve bioavailability. monash.edu While the alpha-methyl group can remove a potential hydrogen bond donor at the amide nitrogen, which might discourage certain interactions, its steric bulk and conformational restriction often lead to a more specific fit with the target receptor or enzyme. monash.edu This specificity can reduce off-target effects. Peptides incorporating alpha-methylated amino acids also exhibit increased resistance to enzymatic degradation by proteases, which prolongs their half-life and allows for more sustained interaction with their targets. nih.govresearchgate.netresearchgate.net

The table below summarizes the key influences of alpha-methylation on peptide binding properties.

FeatureInfluence of Alpha-MethylationConsequence for Binding
Conformational Flexibility DecreasedPre-organizes the peptide into a bioactive conformation, potentially increasing binding affinity.
Proteolytic Stability IncreasedEnhances resistance to enzymatic cleavage, leading to a longer biological half-life. nih.govresearchgate.netresearchgate.net
Lipophilicity IncreasedMay improve membrane permeability and overall bioavailability. monash.edu
Hydrogen Bonding Removes N-H donorCan discourage non-specific binding but may also disrupt a critical interaction point. monash.edu

Conformational Changes Upon Biomolecular Interaction

The conformational rigidity imparted by the alpha-methyl group is a central aspect of how this compound is used to study biomolecular interactions. Structural and conformational studies have shown that N-methylated amino acids can be used to create stable foldamers—synthetic peptides that mimic the structures of natural bioactive peptides. researchgate.net

By incorporating this compound, researchers can stabilize specific secondary structures, such as helices or turns, within a peptide sequence. This stabilization means the peptide does not need to undergo a significant and energetically unfavorable conformational change to bind to its target. Instead, it exists in a conformation that is already close to the required binding pose. This "conformational locking" is instrumental in structure-activity relationship (SAR) studies, helping to define the precise three-dimensional structure required for biological activity. researchgate.net The reduced conformational variability helps to dissect the energetic contributions of specific side-chain interactions versus backbone reorganization during the binding event.

Development of this compound Derivatives for Bioconjugation and Labeling

This compound is a versatile building block for the synthesis of more complex molecular probes used in bioconjugation and labeling. biosynth.com The presence of two distinct protecting groups—the Boc group on the side-chain epsilon-amino group and the implicit protection of the alpha-amino group for peptide synthesis—allows for orthogonal chemical strategies.

For incorporation into peptides via solid-phase peptide synthesis (SPPS), the alpha-amino group is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group. nih.govresearchgate.netresearchgate.net This creates the key derivative, Fmoc-alpha-Me-Lys(Boc)-OH, which can be readily used in automated peptide synthesizers. researchgate.net

Once incorporated into a peptide, the Boc group on the lysine side chain can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). peptide.com This deprotection exposes the epsilon-amino group, which serves as a reactive handle for attaching a wide variety of labels or conjugation partners, such as:

Fluorophores: For fluorescence microscopy and imaging.

Biotin: For affinity purification and detection via streptavidin.

Cross-linking agents: To identify binding partners.

Drug molecules: To create targeted therapeutics.

This strategic derivatization is crucial in chemical biology for creating tools to study protein function, localization, and interactions within complex biological systems. For instance, derivatives of methylated lysine are used to synthesize specific histone tail peptides to study the regulatory roles of histone methylation in gene expression. peptide.com

The table below lists key derivatives and their applications.

Compound NameRole/Application
This compound The foundational building block with a protected side chain.
Fmoc-alpha-Me-Lys(Boc)-OH The primary derivative for incorporating the modified amino acid into peptides using Fmoc-based solid-phase peptide synthesis. researchgate.netbiosynth.comchemicalbook.com
Peptide-incorporated alpha-Me-Lys(Boc) An intermediate where the modified residue is part of a larger peptide chain, with the side chain still protected.
Peptide-incorporated alpha-Me-Lys-NH2 The final deprotected form within a peptide, where the side-chain amine is available for labeling and bioconjugation.

Advanced Analytical and Spectroscopic Characterization of H Alpha Me Lys Boc Oh and Its Conjugates

High-Resolution NMR Spectroscopic Analysis for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of H-alpha-Me-Lys(Boc)-OH. Through a series of one- and two-dimensional NMR experiments, a complete picture of the molecule's covalent framework and spatial arrangement can be assembled.

Assignment of Chemical Shifts and Coupling Constants

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound provide foundational information for its structural verification. The chemical shift of each nucleus is indicative of its local electronic environment, while scalar (J) couplings between adjacent protons reveal through-bond connectivity.

In the ¹H NMR spectrum, the alpha-methyl group introduces a characteristic singlet, typically observed in the upfield region. The protons of the lysine (B10760008) side chain exhibit distinct multiplets, with their chemical shifts influenced by the presence of the tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group. The absence of a proton at the alpha-carbon confirms the alpha-methylation.

The ¹³C NMR spectrum complements the proton data, with each carbon atom in the molecule giving rise to a unique resonance. The carbonyl carbon of the carboxylic acid and the Boc group are typically found at the downfield end of the spectrum, while the aliphatic carbons of the lysine side chain and the alpha-methyl group appear at higher field.

Representative ¹H NMR Chemical Shift Data for this compound

Proton Typical Chemical Shift (ppm) Multiplicity Typical Coupling Constant (J) in Hz
α-CH₃1.3 - 1.5sN/A
β-CH₂1.6 - 1.8m-
γ-CH₂1.3 - 1.5m-
δ-CH₂1.4 - 1.6m-
ε-CH₂2.9 - 3.1m-
Boc (CH₃)₃1.4 - 1.5sN/A
ε-NH4.5 - 5.0br s-

Representative ¹³C NMR Chemical Shift Data for this compound

Carbon Typical Chemical Shift (ppm)
C=O (Carboxyl)175 - 180
C=O (Boc)155 - 157
C (Boc)78 - 80
58 - 62
30 - 34
22 - 25
28 - 32
39 - 42
α-CH₃20 - 25
(CH₃)₃ (Boc)28 - 29

NOESY and ROESY Experiments for Conformational Information

To probe the through-space proximity of protons and thus gain insight into the molecule's preferred conformation, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are employed. These techniques are particularly valuable for understanding the spatial arrangement around the sterically hindered alpha-carbon.

NOESY and ROESY experiments detect correlations between protons that are close to each other in space, typically within 5 Å. For a relatively small molecule like this compound, ROESY is often preferred as it mitigates potential issues with zero-crossing of the Nuclear Overhauser Effect (NOE).

In the context of this compound, these experiments can reveal:

The spatial relationship between the alpha-methyl group protons and the protons on the lysine side chain.

The proximity of the Boc-group protons to the lysine backbone.

For instance, the observation of a cross-peak between the alpha-methyl protons and the delta-protons of the side chain would suggest a folded conformation. The absence of such a correlation might indicate a more extended conformation. The interpretation of these spectra, often in conjunction with computational modeling, provides a detailed picture of the conformational landscape of the molecule in solution.

Mass Spectrometry (MS) Techniques for Purity Assessment and Molecular Weight Determination

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, providing rapid and accurate determination of its molecular weight and an assessment of its purity. The choice of ionization technique is crucial for obtaining high-quality data for this non-volatile, thermally labile compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar molecules like protected amino acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) into the gas phase.

For this compound, ESI-MS provides a precise measurement of the molecular weight. The presence of the Boc protecting group can influence the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments. Common fragmentation pathways for Boc-protected amino acids include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.gov These characteristic losses can be used to confirm the identity of the compound.

Expected Ions in ESI-MS of this compound

Ion Description Expected m/z
[M+H]⁺Protonated molecule261.18
[M+Na]⁺Sodium adduct283.16
[M-C₄H₈+H]⁺Loss of isobutylene205.12
[M-Boc+H]⁺Loss of Boc group161.13

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including protected amino acids. In MALDI-TOF, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase, typically as singly charged ions.

MALDI-TOF MS is particularly useful for the rapid screening of samples and for the analysis of complex mixtures. It provides accurate molecular weight determination and can be used to assess the purity of this compound. The choice of matrix is critical to avoid fragmentation of the analyte. For protected amino acids, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used. Tandem TOF/TOF analysis can be performed to obtain structural information through collision-induced dissociation. nih.govnih.gov

Chromatographic Methods for Purification and Analytical Purity

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the quantitative assessment of its purity. The combination of a stationary phase and a mobile phase allows for the separation of the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis and purification of protected amino acids. Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA).

For the analytical assessment of purity, a gradient elution method is typically employed, where the proportion of the organic solvent in the mobile phase is gradually increased. The compound of interest will elute at a characteristic retention time, and its purity can be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. A purity of ≥97% is often required for applications in peptide synthesis. sigmaaldrich.com

For preparative purification, a similar RP-HPLC setup is used but with a larger column and higher flow rates to handle larger quantities of the crude product. Fractions are collected as the compound elutes from the column, and those containing the pure product are combined and lyophilized.

The choice of chromatographic conditions, including the column, mobile phase composition, and gradient profile, must be optimized to achieve the best separation and recovery of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, serving as a primary method for its purification and the assessment of its chemical purity. The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For a modified amino acid like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common modality. In this setup, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is polar. The separation mechanism is based on the hydrophobic character of the analyte; more nonpolar compounds are retained longer on the column. The presence of the tert-Butyloxycarbonyl (Boc) protecting group and the α-methyl group increases the hydrophobicity of the lysine derivative compared to its natural counterpart, leading to distinct retention behavior.

Purity is determined by injecting a sample into the HPLC system and monitoring the eluent with a detector, typically an ultraviolet (UV) detector. A pure compound should ideally yield a single, sharp peak in the chromatogram. The purity is often quantified by calculating the area of the main peak as a percentage of the total area of all detected peaks. For related protected amino acids, purities of ≥99% are routinely achieved and verified by HPLC. cem.com

Table 1: Typical RP-HPLC Parameters for Purity Analysis of Protected Amino Acids
ParameterTypical ConditionPurpose
Stationary Phase (Column)Octadecyl-silica (C18), 3-5 µm particle sizeProvides a nonpolar surface for hydrophobic interaction-based separation.
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)The primary aqueous solvent. TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase BAcetonitrile (ACN) with 0.1% TFAThe organic modifier. Increasing its concentration elutes more hydrophobic compounds.
GradientLinear gradient, e.g., 5% to 95% Mobile Phase B over 20-30 minutesEnsures elution of compounds with a wide range of polarities.
Flow Rate0.5 - 1.5 mL/minControls the speed of the mobile phase through the column, affecting resolution and analysis time.
DetectionUV Absorbance at 210-220 nmDetects the peptide bonds and carbonyl groups present in the molecule.
Column Temperature25 - 50 °CMaintained to ensure reproducible retention times and improve separation efficiency. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The synthesis of α-methylated amino acids can result in a racemic mixture of L- and D-enantiomers. Since the biological activity of peptides is highly dependent on stereochemistry, assessing the enantiomeric purity of this compound is critical. Chiral chromatography is the definitive method for this analysis.

This technique involves the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase to differentiate between enantiomers. The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector, which have different interaction energies and thus different retention times.

Excellent separations of α-methyl α-amino acid enantiomers have been achieved using CSPs such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate). tandfonline.com In this method, the amino acid is often derivatized (e.g., N-acylated and esterified) prior to analysis to enhance interaction with the stationary phase and improve resolution. tandfonline.com An alternative approach is ligand-exchange chromatography, which can resolve underivatized amino acids using a CSP coated with a chiral ligand and a mobile phase containing a metal ion, such as copper(II). tandfonline.com

Table 2: Chiral Chromatography Methods for α-Methylated Amino Acids
MethodChiral Stationary Phase (CSP)Analyte FormTypical Mobile PhaseKey Principle
Direct SeparationCellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)Derivatized (e.g., N-benzyloxycarbonyl methyl ester)Hexane/Isopropanol mixturesDifferential enantiomer interaction with the chiral polymer grooves of the CSP. tandfonline.com
Ligand ExchangeSilica coated with a chiral ligand (e.g., N,S-dioctyl-D-penicillamine)UnderivatizedAqueous solution of Copper(II) Sulfate, often with an organic modifier like isopropanol. tandfonline.comFormation of transient, diastereomeric ternary complexes between the CSP, copper(II) ion, and the amino acid enantiomers.
Indirect SeparationStandard Reverse-Phase (e.g., C18)Derivatized with a Chiral Derivatizing Agent (CDA) like Marfey's reagent (FDAA). nih.govAcetonitrile/Water gradientThe chiral analyte is reacted with a chiral agent to form diastereomers, which are separable on a non-chiral column.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. These methods probe the vibrational motions of bonds within the molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of specific functional groups. For this compound, the IR spectrum provides clear signatures for its key structural components. The bulky Boc-protecting group is readily identified by a strong carbonyl (C=O) stretching band. researchgate.net The carboxylic acid moiety exhibits a characteristic C=O stretch and a broad O-H stretch. Amine N-H bending and stretching vibrations are also observable.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing nonpolar bonds and symmetric vibrations.

Together, these techniques allow for the unambiguous confirmation of the presence of all expected functional groups, verifying the identity of the synthesized molecule and detecting impurities if unexpected vibrational bands appear. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm-1) in IRTypical Wavenumber (cm-1) in Raman
Carboxylic Acid (O-H)Stretching3300 - 2500 (broad)Weak or not observed
Amine (N-H)Stretching3400 - 32003400 - 3200
Alkyl (C-H)Stretching2980 - 28502980 - 2850 (strong)
Carboxylic Acid (C=O)Stretching1725 - 17001725 - 1700
Boc Carbonyl (C=O)Stretching1715 - 1680 (strong)1715 - 1680
Amine (N-H)Bending1650 - 1580Weak or not observed
Fingerprint RegionC-C, C-N, C-O stretches and bends1400 - 6001400 - 600

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Peptides

When this compound is incorporated into a peptide chain, Circular Dichroism (CD) spectroscopy becomes a crucial tool for analyzing the resulting secondary structure of the peptide conjugate. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides and proteins. The distinct, ordered arrangements of the peptide backbone in structures like α-helices and β-sheets produce characteristic CD spectra.

The introduction of α-methylated amino acids into a peptide sequence is known to restrict the conformational freedom of the backbone. tandfonline.comenamine.net This steric hindrance often promotes the formation of stable helical structures, such as the α-helix or 3₁₀-helix. nih.gov CD spectroscopy is highly sensitive to these conformational changes. For example, the formation of an α-helix is identified by a CD spectrum with two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. stanford.edu By analyzing the CD spectrum of a peptide containing this compound, researchers can determine the extent to which this modification influences the peptide's folding into a defined secondary structure. nih.gov

Table 4: Characteristic Far-UV CD Signals for Peptide Secondary Structures
Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil~212~195
Polyproline II Helix~228~206

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline state. This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of this compound.

The process involves growing a high-quality single crystal of the compound and irradiating it with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be calculated, from which the atomic structure of the molecule is resolved.

For this compound, an X-ray crystal structure would unequivocally establish the stereochemistry at the α-carbon. Furthermore, it would reveal the preferred conformation of the lysine side chain and the orientation of the Boc protecting group in the solid state. When applied to peptides containing this residue, X-ray crystallography can confirm the helical or other secondary structures suggested by CD spectroscopy and provide unparalleled atomic-level detail of the peptide's architecture. nih.gov

Table 5: Structural Parameters Determined by X-ray Crystallography
ParameterDescriptionSignificance for this compound
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell of the crystal.Defines the overall 3D structure of the molecule.
Bond LengthsThe distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C=O).Confirms the covalent bonding framework and can indicate bond order.
Bond AnglesThe angle formed by three connected atoms.Determines the local geometry (e.g., tetrahedral, trigonal planar) around each atom.
Torsion (Dihedral) AnglesThe angle between planes defined by four connected atoms, describing rotation around a central bond.Defines the conformation of the lysine side chain and the peptide backbone in conjugates.
Unit Cell DimensionsThe dimensions and angles of the basic repeating unit of the crystal.Characterizes the crystal packing and intermolecular interactions.

Theoretical and Computational Chemistry Insights into H Alpha Me Lys Boc Oh

Computational Methodologies for Predicting Reactivity and Reaction Pathways

Predicting the reactivity of H-alpha-Me-Lys(Boc)-OH is fundamental to understanding its potential applications, for instance, in peptide synthesis or as a building block for more complex molecules. Computational chemistry offers several methods to probe electronic structure and forecast chemical behavior.

Quantum Mechanics (QM) calculations, such as Density Functional Theory (DFT), are at the forefront of reactivity prediction. acs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule. Key parameters derived from QM calculations that help predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. For this compound, the locations of these orbitals would likely be centered around the alpha-amino group (nucleophilic) and the carboxylic acid group.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (red) and electron-poor (blue) regions. Such maps would identify the nucleophilic nitrogen of the alpha-amino group and the electrophilic carbon of the carboxyl group as primary sites for reactions.

Transition State Theory: To predict specific reaction pathways, such as amide bond formation, computational chemists can model the transition state (TS) of the reaction. Calculating the activation energy (the energy barrier to reach the TS) indicates the kinetic feasibility of a proposed reaction. acs.org

More recent approaches also incorporate machine learning (ML) models trained on large datasets of known reactions to predict outcomes with high speed and accuracy. cmu.edu An ML model could be used to forecast the feasibility of coupling this compound with other amino acids under various conditions. cmu.edu

Table 1: Exemplary Quantum Mechanical Descriptors for Reactivity Prediction of an Amino Acid Derivative This table presents typical data generated from DFT calculations to assess molecular reactivity. Values are illustrative.

DescriptorPredicted Value (Illustrative)Implication for this compound
HOMO Energy-6.2 eVIndicates the molecule's capacity as an electron donor (nucleophile), likely at the α-amino group.
LUMO Energy-0.5 eVIndicates the molecule's capacity as an electron acceptor (electrophile), likely at the carboxyl carbon.
HOMO-LUMO Gap5.7 eVSuggests relatively high kinetic stability.
Activation Energy (Amide Coupling)18.5 kcal/molPredicts a moderately accessible reaction barrier for peptide synthesis.

Molecular Modeling of this compound in Various Chemical Environments

Molecular modeling, particularly through Molecular Dynamics (MD) simulations, allows for the study of a molecule's dynamic behavior and its interactions with its surroundings over time. nih.govresearchgate.net This is crucial for understanding how this compound would behave in different solvents or within a peptide chain.

MD simulations rely on force fields—a set of parameters that define the potential energy of the system based on the positions of its atoms. fu-berlin.de For an amino acid derivative like this compound, force fields such as AMBER, CHARMM, or OPLS would be employed. fu-berlin.debohrium.com

Key insights from MD simulations include:

Conformational Analysis: The alpha-methyl group introduces significant steric hindrance, restricting the conformational freedom of the peptide backbone (phi/psi angles) if this amino acid were incorporated into a peptide. nih.gov MD simulations can explore the accessible conformational space and identify the most stable rotamers of the side chain.

Solvation Effects: By simulating this compound in a box of explicit solvent molecules (e.g., water or acetonitrile), one can study its solvation shell and calculate properties like the hydration free energy. rsc.org This helps predict its solubility and partitioning behavior between different phases. The bulky, hydrophobic Boc and methyl groups would contrast with the hydrophilic amino and carboxyl termini, giving the molecule amphipathic character.

Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules, such as other amino acids or target proteins. These simulations can reveal specific hydrogen bonds, van der Waals interactions, and electrostatic contacts that govern its binding affinity and specificity. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs This table outlines a typical setup for an MD simulation and the kind of data it would generate.

ParameterValue / DescriptionPurpose
Simulation Setup
Force FieldAMBER ff14SBTo define atomic interactions.
Solvent ModelTIP3P WaterTo simulate an aqueous environment.
System Size~10,000 atomsTo ensure sufficient solvent shell around the solute.
Simulation Time200 nanosecondsTo sample a relevant range of molecular motions.
Potential Outputs
RMSD (Root Mean Square Deviation)1.5 Å (average)To assess conformational stability over time.
Hydrogen Bonds (to water)4-6 (average)To quantify interactions with the solvent.
Accessible Surface Area (ASA)~250 ŲTo measure solvent exposure of different molecular parts.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Should this compound be a part of a biologically active peptide or molecule, computational methods are essential for understanding its structure-activity relationship (SAR). oncodesign-services.com SAR studies aim to identify which structural features of a molecule are responsible for its biological effects. collaborativedrug.com

Computational SAR often involves creating a library of virtual analogues of the lead compound and predicting their activity. For this compound, this could involve:

Modifying the alpha-methyl group (e.g., to ethyl or removing it).

Changing the side-chain protecting group (e.g., from Boc to Cbz).

Altering the stereochemistry.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in chemical structure with changes in biological activity. nih.gov A QSAR model would be built by calculating various molecular descriptors (e.g., steric, electronic, hydrophobic properties) for a series of analogues and fitting these descriptors to experimental activity data. nih.gov This model could then predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts. oncodesign-services.com

Molecular docking is another key technique. If the biological target is a protein, docking simulations can predict the binding pose and affinity of this compound or its derivatives within the protein's active site. plos.org These studies could rationalize why the alpha-methyl group might enhance or diminish activity by showing how it influences the fit and interactions within the binding pocket. plos.org

Table 3: Example of a QSAR Descriptor Analysis for SAR This table shows a hypothetical set of descriptors for analogues of a parent molecule and their predicted impact on activity.

Analogue ModificationClogP (Hydrophobicity)Molecular Volume (ų)Dipole Moment (Debye)Predicted Relative Activity
This compound (Parent)1.82803.51.0
Analogue 1 (α-H instead of α-Me)1.52653.30.7
Analogue 2 (α-Ethyl instead of α-Me)2.12953.61.2
Analogue 3 (Cbz instead of Boc)2.53104.10.9

Integration of Computational Predictions with Experimental Data

The true power of computational chemistry is realized when it is closely integrated with experimental work in an iterative cycle. researchgate.netstrath.ac.uk Computational predictions can guide experimental design, and experimental results can be used to validate and refine computational models. nih.gov

For this compound, this integration could manifest in several ways:

Guiding Synthesis: Computational predictions of reactivity and reaction pathways can help chemists choose the most efficient synthetic routes and reaction conditions. acs.org

Interpreting Spectroscopic Data: QM calculations can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies. Comparing these predicted spectra with experimental data (from NMR, IR, or Raman spectroscopy) can confirm the molecule's structure and conformation.

Refining Force Fields: Experimental data on the conformational preferences of this compound, perhaps from X-ray crystallography or solution-phase NMR, can be used to validate and, if necessary, re-parameterize the force fields used in MD simulations to improve their accuracy.

Validating Binding Models: If docking studies predict a specific binding mode to a protein target, this hypothesis can be tested experimentally through site-directed mutagenesis of the protein. If mutating a predicted contact residue reduces binding affinity, it provides strong support for the computational model.

This synergistic approach, where computation and experiment inform each other, accelerates the process of discovery and characterization, leading to a deeper and more robust understanding of the chemical and biological properties of novel compounds like this compound. researchgate.netstrath.ac.uk

Emerging Research Avenues and Future Directions for H Alpha Me Lys Boc Oh

Exploration of H-alpha-Me-Lys(Boc)-OH in the Development of Chemical Probes for Biological Systems

The incorporation of this compound into peptides is a burgeoning strategy for creating sophisticated chemical probes. The alpha-methylation provides resistance to enzymatic degradation, a crucial feature for probes used in biological systems where proteases are abundant. nih.gov This stability allows for longer-lasting interactions and more reliable tracking of biological processes. Furthermore, the conformational constraints imposed by the methyl group can lead to higher binding affinities and selectivities for specific biological targets. enamine.net

Researchers are leveraging these attributes to design peptide-based probes for studying protein-protein interactions, enzyme activity, and receptor binding. The Boc-protected epsilon-amino group of the lysine (B10760008) side chain offers a versatile handle for attaching reporter molecules such as fluorophores, biotin, or other tags after selective deprotection. This allows for the synthesis of highly specific probes for use in cellular imaging, affinity purification, and diagnostic assays. The improved stability and binding properties of peptides containing this compound make them valuable tools for elucidating complex biological pathways. nih.goveurekaselect.com

Novel Applications in Biomaterials and Supramolecular Chemistry Research

In the fields of biomaterials and supramolecular chemistry, this compound is being explored for its ability to influence the self-assembly and material properties of peptides. The alpha-methylation can induce and stabilize helical structures in peptides, which is a key factor in the design of self-assembling peptide-based biomaterials. nih.gov These materials have potential applications in tissue engineering, drug delivery, and as antimicrobial agents.

The controlled self-assembly of peptides containing this modified amino acid can lead to the formation of well-defined nanostructures such as nanofibers, hydrogels, and micelles. mdpi.com The lysine side chain, once deprotected, can be further functionalized to introduce specific bioactive signals or to crosslink the material, thereby tuning its mechanical and biological properties. The enhanced proteolytic resistance also contributes to the longevity and stability of these biomaterials in physiological environments. nih.gov The table below summarizes the impact of alpha-methylation on peptide properties relevant to biomaterials.

PropertyEffect of Alpha-MethylationReference
Conformation Induces and stabilizes helical structures. nih.gov
Self-Assembly Promotes the formation of defined nanostructures. mdpi.com
Proteolytic Stability Increases resistance to enzymatic degradation. nih.gov
Functionalization Lysine side chain allows for further modification. chemicalbook.com

Advancements in Automation and High-Throughput Synthesis of this compound Containing Peptides

The demand for peptides containing modified amino acids like this compound has spurred advancements in automated peptide synthesis. beilstein-journals.org While the incorporation of N-alpha-methylated amino acids can present synthetic challenges, such as slower coupling kinetics and potential side reactions, modern automated synthesizers and optimized protocols are overcoming these hurdles. youtube.comnih.gov

Microwave-assisted solid-phase peptide synthesis (SPPS) has significantly improved the efficiency of coupling sterically hindered amino acids like this compound. youtube.com Flow chemistry is another emerging technology that promises to further accelerate the synthesis of these complex peptides. thieme-connect.com These automated platforms enable the rapid and reliable production of peptide libraries containing this compound for high-throughput screening in drug discovery and other applications. nih.gov The development of specialized coupling reagents and protocols is crucial for achieving high yields and purities in these automated processes. mit.edunih.gov

Integration of this compound into Multi-Disciplinary Research Platforms

The unique properties of this compound make it a valuable component in multi-disciplinary research platforms, particularly in drug discovery and chemical biology. By introducing this unnatural amino acid, researchers can design peptide-based molecules with enhanced stability, selectivity, and activity.

In drug discovery, this compound is used to create peptidomimetics with improved therapeutic potential. researchgate.net These modified peptides can overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. nih.gov In protein engineering, the site-specific incorporation of this compound can be used to probe protein structure and function or to introduce novel functionalities. The integration of this building block into platforms that combine chemical synthesis, biological assays, and computational modeling is accelerating the development of new therapeutics and research tools.

Unexplored Chemical Transformations and Derivatizations of this compound

While this compound is primarily used in peptide synthesis, its chemical structure offers opportunities for unexplored transformations and derivatizations. The protected lysine side chain provides a site for selective modification. nbinno.com After removal of the Boc group, the epsilon-amino group can be subjected to a wide range of chemical reactions, including alkylation, acylation, and conjugation to other molecules. researchgate.netnih.gov

Future research could focus on developing novel protecting group strategies for the epsilon-amino group that are orthogonal to both the Fmoc and Boc groups, allowing for even more complex, site-specific modifications within a peptide sequence. Furthermore, the alpha-methyl group itself could potentially be functionalized, although this would be a significant synthetic challenge. The development of new synthetic methodologies to derivatize this compound will open up new avenues for creating peptides and other molecules with novel structures and functions. The table below outlines potential areas for future exploration.

Area of ExplorationPotential Application
Novel Protecting Groups Synthesis of complex, multi-functionalized peptides.
Side-Chain Conjugation Creation of peptide-drug conjugates and targeted delivery systems.
Alpha-Methyl Group Functionalization Development of novel amino acid scaffolds with unique conformational properties.
Biocatalytic Transformations Enzymatic modification for green and selective synthesis. manchester.ac.uk

Q & A

Q. How can researchers optimize the synthesis of H-α-Me-Lys(Boc)-OH to achieve high enantiomeric purity?

Methodological Answer:

  • Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess during synthesis. Adjust reaction conditions (e.g., temperature, catalyst loading) based on real-time purity data .
  • Employ Boc-protection strategies to minimize racemization, as demonstrated in analogous lysine derivatives .
  • Validate purity via 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm stereochemical integrity, referencing coupling constants and peak splitting patterns .

Q. What characterization techniques are critical for verifying the structural identity of H-α-Me-Lys(Boc)-OH?

Methodological Answer:

  • Combine mass spectrometry (MS) for molecular weight confirmation with FT-IR to identify functional groups (e.g., carbonyl stretches from Boc protection at ~1680–1720 cm1^{-1}) .
  • Perform elemental analysis to validate empirical formulas, ensuring deviations in C, H, N content are <0.3% .
  • Compare retention times in HPLC with validated standards to confirm batch consistency .

Q. How can researchers design experiments to assess the stability of H-α-Me-Lys(Boc)-OH under varying storage conditions?

Methodological Answer:

  • Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity (75% RH), monitoring decomposition via LC-MS .
  • Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life predictions under standard storage conditions .

Advanced Research Questions

Q. How can conflicting data on the reactivity of H-α-Me-Lys(Boc)-OH in peptide coupling reactions be resolved?

Methodological Answer:

  • Perform systematic reviews of primary literature to identify variables (e.g., coupling reagents, solvent polarity) causing discrepancies. Apply meta-analysis frameworks to quantify effect sizes across studies .
  • Design controlled experiments isolating factors like steric hindrance from the α-methyl group, using kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates .

Q. How can researchers integrate H-α-Me-Lys(Boc)-OH into studies of enzyme-substrate interactions while addressing potential steric clashes?

Methodological Answer:

  • Use site-directed mutagenesis to engineer enzyme active sites, guided by crystal structures of homologous systems .
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, prioritizing low-energy conformations of the α-methyl-modified lysine .
  • Validate interactions via surface plasmon resonance (SPR) to measure binding affinities under physiological conditions .

Data Analysis and Contradiction Management

Q. What statistical frameworks are recommended for analyzing dose-response relationships in studies using H-α-Me-Lys(Boc)-OH?

Methodological Answer:

  • Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves, using bootstrapping to estimate confidence intervals .
  • Address outliers by applying Grubbs’ test or robust regression methods, ensuring data integrity .

Q. How should researchers handle discrepancies in reported functionalization efficiencies of H-α-Me-Lys(Boc)-OH derivatives?

Methodological Answer:

  • Replicate key experiments under standardized conditions (e.g., solvent purity, inert atmosphere) to isolate methodological variables .
  • Publish negative results in supplementary materials to provide a comprehensive dataset for meta-analyses .

Experimental Design and Reproducibility

Q. What steps ensure reproducibility in synthesizing H-α-Me-Lys(Boc)-OH across laboratories?

Methodological Answer:

  • Document reaction parameters exhaustively, including stirring speed, reagent lot numbers, and purification gradients .
  • Share raw spectral data (NMR, MS) in open-access repositories, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers design a peptide synthesis workflow to minimize side reactions involving the α-methyl group?

Methodological Answer:

  • Use orthogonal protection strategies (e.g., Fmoc for ε-amine) to direct coupling to the α-amine .
  • Monitor reaction progress via real-time MS or inline IR spectroscopy to detect premature deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-alpha-Me-Lys(Boc)-OH
Reactant of Route 2
Reactant of Route 2
H-alpha-Me-Lys(Boc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.